

A Comprehensive Technical Guide to the Chemical Properties of Tetrahydroxyquinone Monohydrate

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Compound of Interest

Compound Name: *Tetrahydroxyquinone monohydrate*

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical and biological properties of **Tetrahydroxyquinone monohydrate**. It is intended to serve as a technical resource, consolidating key data and experimental insights relevant to its application in research and development.

Physicochemical Properties

Tetrahydroxyquinone, a redox-active benzoquinone, is typically supplied as its hydrate.^[1] The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents and strong bases.^{[1][2]}

Property	Data	Reference
IUPAC Name	2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate	[3][4]
Synonyms	Tetroquinone hydrate, Tetrahydroxy-1,4-benzoquinone hydrate	[5]
Molecular Formula	C ₆ H ₆ O ₇ (Monohydrate) C ₆ H ₄ O ₆ (Anhydrous)	[3][5]
Molecular Weight	190.11 g/mol (Monohydrate) 172.09 g/mol (Anhydrous)	[1][5]
Appearance	Dark green to dark red to black crystalline powder	[3][5]
Melting Point	>300 °C	[3][5]
Boiling Point (Anhydrous)	370.6 °C at 760 mmHg (Estimate)	[3]
Flash Point (Anhydrous)	192.1 °C	[3]
Vapor Pressure (Anhydrous)	5.3E-07 mmHg at 25°C	[3]
pKa (Predicted)	2.52 ± 0.50	[1]
Stability	Stable. Incompatible with strong oxidizing agents, strong bases.	[1][2]

Solubility

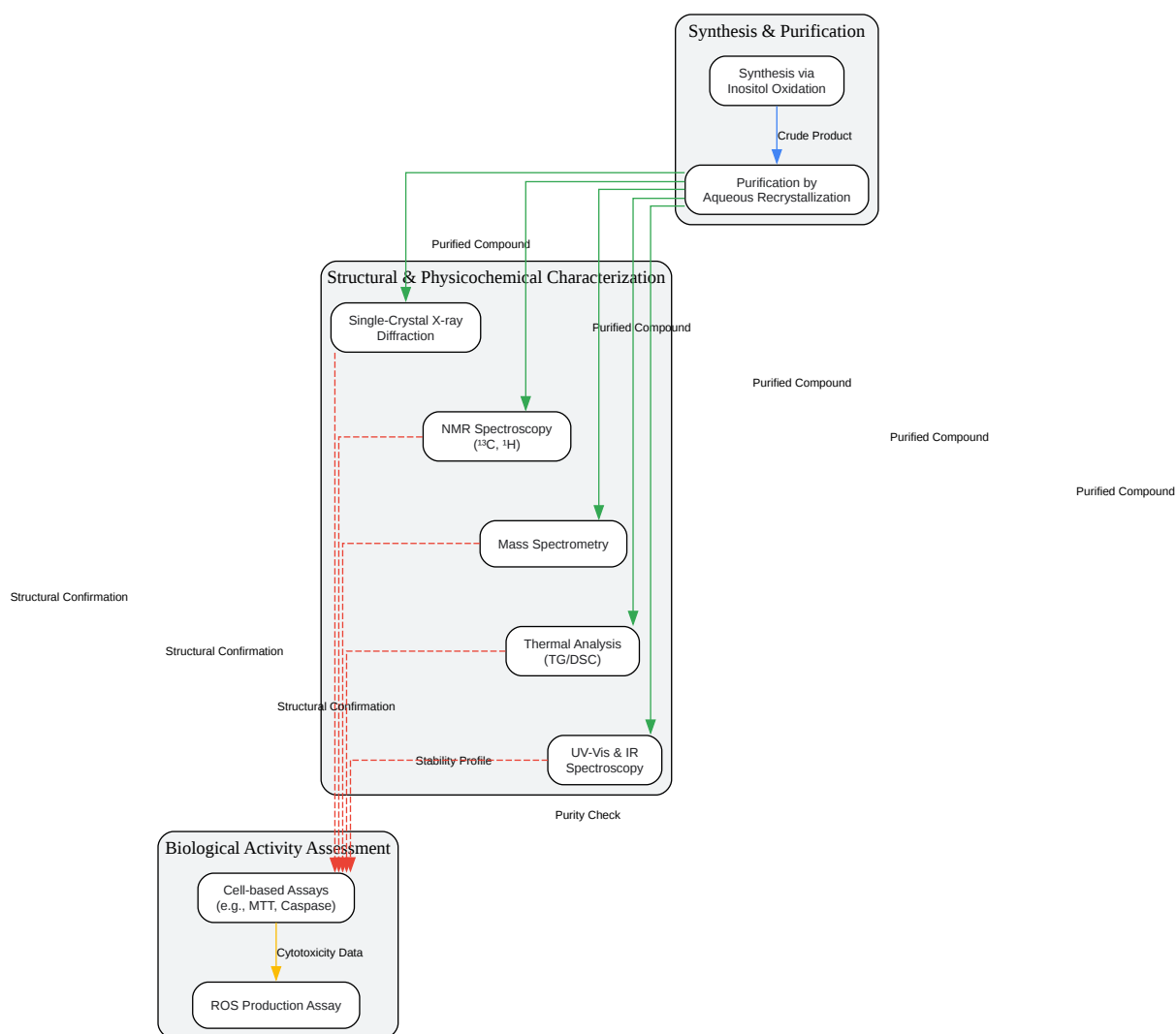
The solubility of **Tetrahydroxyquinone monohydrate** is a critical parameter for experimental design. It is sparingly soluble in many common solvents.

Solvent	Solubility	Reference
DMSO	100 mg/mL (526.01 mM); requires ultrasonic treatment	[6]
DMF	Slightly soluble	[1]
PBS (pH 7.2)	1 mg/mL	[1]

Note: For in vivo experiments, it is recommended to prepare solutions freshly. If precipitation occurs, heating and/or sonication can be used to aid dissolution.[6] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[6]

Experimental Protocols & Characterization

A thorough characterization of **Tetrahydroxyquinone monohydrate** involves multiple analytical techniques.



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Fig. 1: Experimental workflow for characterization.

Methodologies:

- **Synthesis and Purification:** A common preparative method involves the oxidation of inositol with nitric acid.[7] The resulting product can be purified by recrystallization from water to obtain the crystalline hydrate.[5]
- **Thermal Analysis (TG/DSC):** Thermogravimetric (TG) and Differential Scanning Calorimetry (DSC) analyses are used to evaluate thermal stability. A sample is heated under an inert atmosphere (e.g., nitrogen) at a controlled rate.[8] The TG curve tracks mass loss versus temperature, indicating decomposition points, while the DSC curve shows endothermic or exothermic events like melting, sublimation, or decomposition.[8] For many quinones, these techniques are crucial to determine the viable temperature range for analysis by methods like gas chromatography.[8]
- **Single-Crystal X-ray Diffraction:** This technique provides definitive information on the molecular and crystal structure, including bond lengths, angles, and intermolecular interactions. A suitable single crystal is grown and subjected to X-ray bombardment to generate a diffraction pattern, which is then used to solve the structure.[9]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are used to elucidate the chemical structure in solution. For a related tetranuclear complex of tetrahydroxy-p-benzoquinone, ^{13}C NMR signals were observed at 137 and 124 ppm, assigned to the quinoid and hydroxyl carbons, respectively.[9]

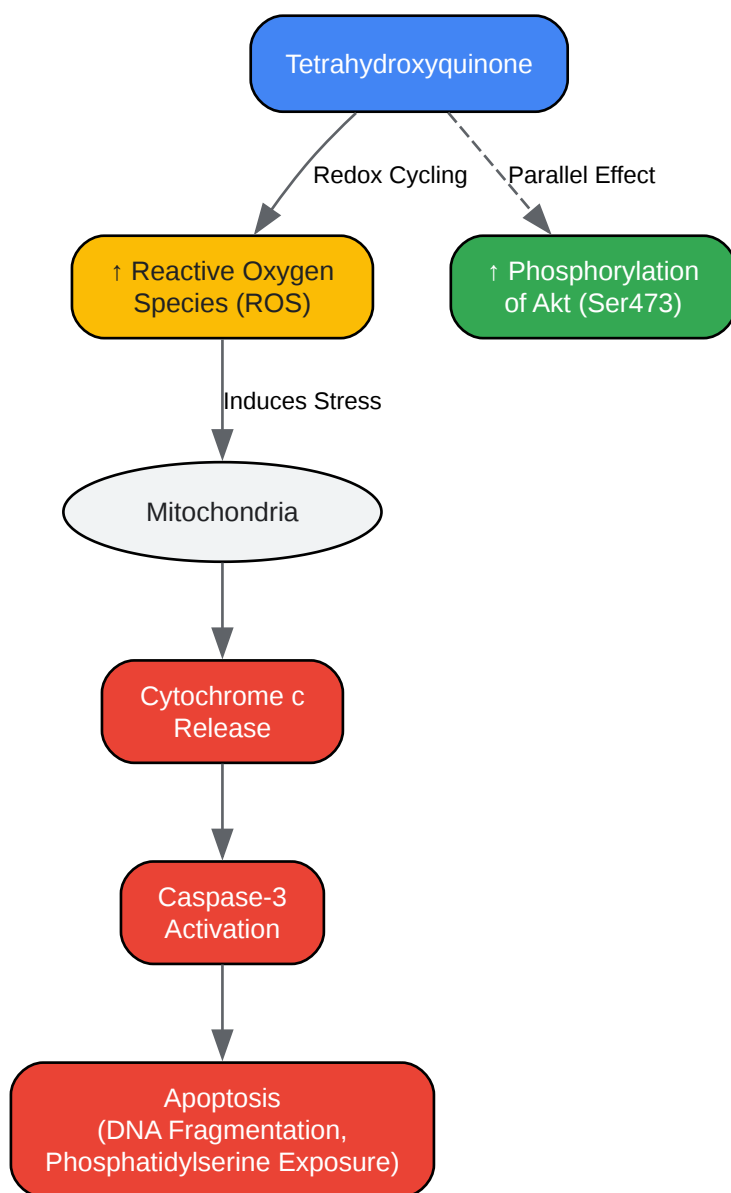
Biological Activity and Signaling

Tetrahydroxyquinone monohydrate is a redox-active molecule that can induce cytotoxicity through the generation of reactive oxygen species (ROS).[2][6] This activity triggers a cascade of events leading to programmed cell death (apoptosis) in certain cell lines, such as HL60 leukaemia cells.[6]

Key Biological Effects:

- **ROS Production:** Participates in a redox cycle with semiquinone radicals, leading to ROS formation.[6]

- Cytotoxicity: Exhibits cytotoxic effects against HL60 leukaemia cells with IC₅₀ values of 20 μ M (total protein), 40 μ M (phosphatase activity), and 45 μ M (MTT assay).[6]
- Apoptosis Induction: Efficiently induces apoptosis at concentrations above 25 μ M by:[6]
 - Inducing the release of cytochrome c from mitochondria.
 - Activating caspase-3.
 - Stimulating DNA fragmentation.
 - Provoking phosphatidylserine exposure on the cell surface.
- Protein Kinase B (Akt) Pathway: Treatment causes an increase in the phosphorylation of Ser473 in Akt, a kinase involved in cell survival pathways.[6]



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Fig. 2: Proposed apoptotic signaling pathway.

Safety and Handling

Tetrahydroxyquinone monohydrate is classified as hazardous and requires careful handling in a laboratory setting.

GHS Hazard Classification:[10]

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[10]

- Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[10]
- Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[10]
- Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[10]

Recommended Handling Precautions:[10][11]

- Use in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and splash goggles.[11]
- Avoid breathing dust, fumes, or vapors.[10]
- Wash hands thoroughly after handling.
- In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes.[3][10]
- Store in a dry, well-ventilated place with the container tightly closed.[10]

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